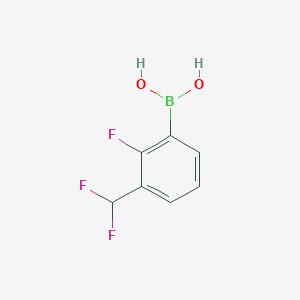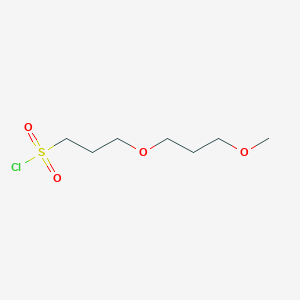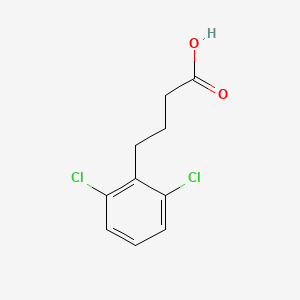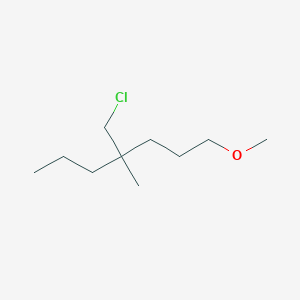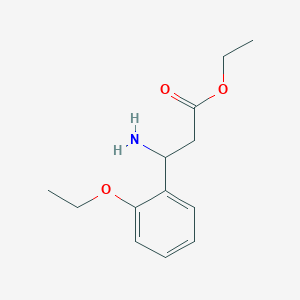
1lambda6-Thia-2,9-diazacycloundecane-1,1,8-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1lambda6-Thia-2,9-diazacycloundecane-1,1,8-trione is a heterocyclic compound with a molecular formula of C8H18N2O2S It is known for its unique structure, which includes a sulfur atom and two nitrogen atoms within an eleven-membered ring
Méthodes De Préparation
The synthesis of 1lambda6-Thia-2,9-diazacycloundecane-1,1,8-trione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a diamine with a sulfonyl chloride, followed by cyclization to form the desired heterocyclic ring. The reaction conditions often involve the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane, at low temperatures to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1lambda6-Thia-2,9-diazacycloundecane-1,1,8-trione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or amines, depending on the reaction conditions. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The nitrogen atoms in the ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom typically yields sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
1lambda6-Thia-2,9-diazacycloundecane-1,1,8-trione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the areas of antimicrobial and anticancer research. Its unique structure may allow for the development of new drugs with improved efficacy and selectivity.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable component in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1lambda6-Thia-2,9-diazacycloundecane-1,1,8-trione involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to therapeutic effects in diseases characterized by oxidative damage.
Comparaison Avec Des Composés Similaires
1lambda6-Thia-2,9-diazacycloundecane-1,1,8-trione can be compared with other similar compounds, such as:
1lambda6-Thia-2,9-diazacycloundecane-1,1-dione: This compound has a similar structure but lacks the additional oxygen atom at the 8-position. The presence of the oxygen atom in this compound may confer different reactivity and biological activity.
1lambda6-Thia-2,9-diazacycloundecane-1,1-dioxide:
The uniqueness of this compound lies in its specific arrangement of sulfur, nitrogen, and oxygen atoms within the ring, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C8H16N2O3S |
|---|---|
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
1,1-dioxo-1λ6-thia-2,9-diazacycloundecan-8-one |
InChI |
InChI=1S/C8H16N2O3S/c11-8-4-2-1-3-5-10-14(12,13)7-6-9-8/h10H,1-7H2,(H,9,11) |
Clé InChI |
QVFVTNYHADUSEJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)NCCS(=O)(=O)NCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


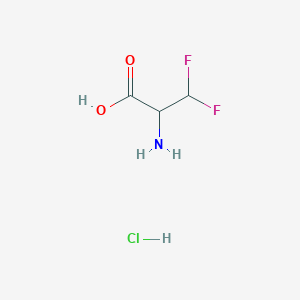
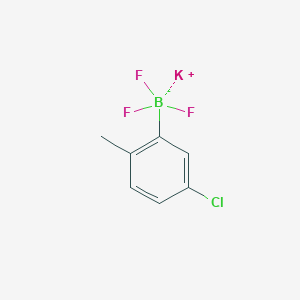


![3-Oxabicyclo[3.3.1]nonan-7-amine](/img/structure/B13570771.png)
